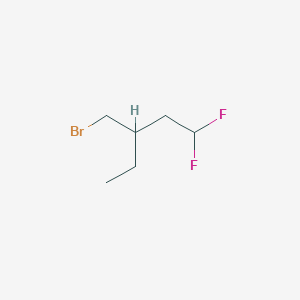
3-(Bromomethyl)-1,1-difluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,1-difluoropentane: is an organic compound that features a bromomethyl group attached to a pentane chain with two fluorine atoms at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,1-difluoropentane typically involves the bromination of 1,1-difluoropentane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
1,1-difluoropentane+Br2→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)-1,1-difluoropentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: 3-(Hydroxymethyl)-1,1-difluoropentane, 3-(Cyanomethyl)-1,1-difluoropentane.
Elimination: 1,1-Difluoropent-2-ene.
Oxidation: 3-(Hydroxymethyl)-1,1-difluoropentane, 3-(Carboxymethyl)-1,1-difluoropentane.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Bromomethyl)-1,1-difluoropentane is used as an intermediate in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems
Medicine: Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity. This compound may serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,1-difluoropentane involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.
Comparación Con Compuestos Similares
3-(Chloromethyl)-1,1-difluoropentane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1,1-difluoropentane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-1,1-dichloropentane: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 3-(Bromomethyl)-1,1-difluoropentane is unique due to the presence of both bromine and fluorine atoms. The combination of these halogens imparts distinct reactivity and properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications.
Propiedades
IUPAC Name |
3-(bromomethyl)-1,1-difluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-2-5(4-7)3-6(8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHQWCWMVPWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

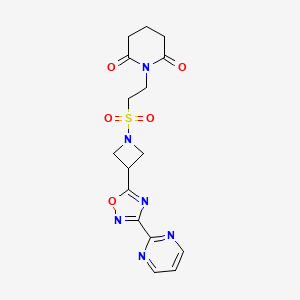
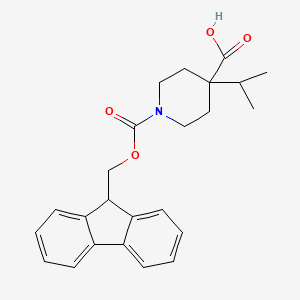
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)
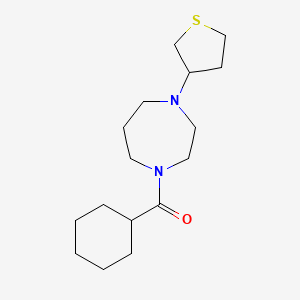
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide](/img/structure/B2782424.png)
![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)


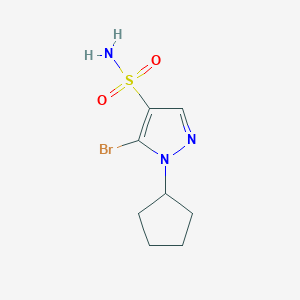
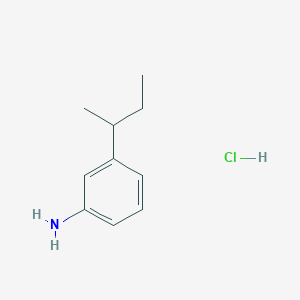
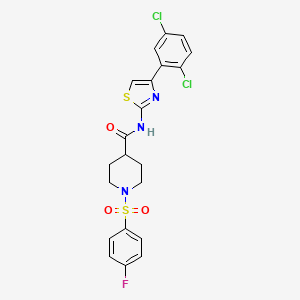

![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2782439.png)
